Methyl 3-acetamido-4-chloro-5-phenylthiophene-2-carboxylate

Description

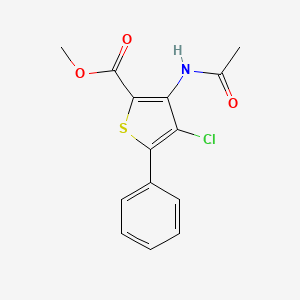

Methyl 3-acetamido-4-chloro-5-phenylthiophene-2-carboxylate is a thiophene-based derivative with a complex substitution pattern. Its structure features:

- Position 2: Methyl carboxylate (–COOCH₃)

- Position 3: Acetamido (–NHCOCH₃)

- Position 4: Chloro (–Cl)

- Position 5: Phenyl (–C₆H₅)

Properties

Molecular Formula |

C14H12ClNO3S |

|---|---|

Molecular Weight |

309.8 g/mol |

IUPAC Name |

methyl 3-acetamido-4-chloro-5-phenylthiophene-2-carboxylate |

InChI |

InChI=1S/C14H12ClNO3S/c1-8(17)16-11-10(15)12(9-6-4-3-5-7-9)20-13(11)14(18)19-2/h3-7H,1-2H3,(H,16,17) |

InChI Key |

IQIUSMIJKSBLHM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(SC(=C1Cl)C2=CC=CC=C2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-acetamido-4-chloro-5-phenylthiophene-2-carboxylate typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

Introduction of Substituents: The chloro and phenyl groups can be introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Acetamidation: The acetamido group can be introduced by reacting the intermediate compound with acetic anhydride (CH₃CO)₂O in the presence of a base like pyridine.

Esterification: The final step involves esterification of the carboxylic acid group with methanol (CH₃OH) in the presence of an acid catalyst like sulfuric acid (H₂SO₄).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-acetamido-4-chloro-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can be reduced to remove the chloro group or reduce the acetamido group to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: H₂O₂, m-CPBA

Reduction: LiAlH₄, sodium borohydride (NaBH₄)

Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amines, dechlorinated products

Substitution: Amino or thiol-substituted thiophene derivatives

Scientific Research Applications

Methyl 3-acetamido-4-chloro-5-phenylthiophene-2-carboxylate has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anti-inflammatory, or anticancer properties.

Materials Science: The compound can be used in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.

Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-acetamido-4-chloro-5-phenylthiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The acetamido group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the thiophene ring can participate in π-π interactions with aromatic residues. The chloro and phenyl groups can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiophene Derivatives

Key Findings:

In contrast, cyano groups (e.g., Compound 2, ) exhibit stronger electron withdrawal, which could further deactivate the ring . Acetamido at position 3 (target) vs. acetylamino at position 5 (Compound 2, ): Positional differences alter hydrogen-bonding networks and steric interactions. For example, acetamido at position 3 may hinder rotation, stabilizing specific conformations .

Ethyl esters, however, may improve metabolic stability in vivo .

Lipophilicity and Bioactivity: The phenyl group at position 5 (target) increases lipophilicity compared to methyl (Compound 4, ) or cyano (Compound 2, ) substituents. This could enhance cell permeability in drug-design contexts. Chloroacetyl groups (Compound 4, ) introduce reactivity for nucleophilic substitution, enabling further functionalization—unlike the target’s stable chloro substituent.

Spectroscopic Signatures: While NMR data for the target compound are unavailable, analogs like methyl shikimate () and Compound 2 () show distinct $^1$H/$^13$C NMR peaks for ester, amino, and aryl groups. For instance, acetamido protons typically resonate at δ 2.0–2.5 ppm ($^1$H) and δ 170–175 ppm ($^13$C) .

Biological Activity

Methyl 3-acetamido-4-chloro-5-phenylthiophene-2-carboxylate (CAS No. 1000409-40-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H12ClNO3S

- Molecular Weight : 309.77 g/mol

- LogP : 3.8865

- PSA (Polar Surface Area) : 83.64 Ų

These properties suggest that the compound has moderate lipophilicity, which may influence its bioavailability and interaction with biological targets.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, a related compound demonstrated significant inhibition of the papain-like protease (PLpro) from SARS-CoV-2, which is crucial for viral replication and immune evasion. The most effective analogs showed an EC50 in the low micromolar range, indicating potent antiviral activity without cytotoxic effects (CC50 > 30 μM) .

The mechanism through which this compound exerts its biological effects involves covalent modification of target proteins. Specifically, it inhibits the PLpro domain, leading to disruption in viral replication and modulation of the host immune response. This inhibition is characterized by a high kinact/KI ratio, suggesting that the compound forms stable covalent bonds with its target .

Case Studies and Research Findings

-

Study on Antiviral Activity :

- Objective : To evaluate the antiviral efficacy against SARS-CoV-2.

- Method : In vitro assays were conducted using various concentrations of the compound.

- Results : The compound exhibited an EC50 of approximately 1.1 μM, comparable to remdesivir (0.74 μM), with no observed cytotoxicity at higher concentrations .

- In Silico Analysis :

Data Table: Biological Activity Summary

| Property | Value |

|---|---|

| CAS Number | 1000409-40-4 |

| Molecular Weight | 309.77 g/mol |

| EC50 (Antiviral Activity) | 1.1 μM |

| CC50 (Cytotoxicity) | >30 μM |

| LogP | 3.8865 |

| PSA | 83.64 Ų |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-acetamido-4-chloro-5-phenylthiophene-2-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is synthesized via multi-step reactions, often starting with Gewald thiophene synthesis. For example, analogous thiophene derivatives are prepared by condensing substituted acetophenones with cyanoacetates in the presence of sulfur and a base (e.g., morpholine) under reflux . Optimization involves adjusting solvent polarity (DMF or DCM), temperature (60–80°C), and stoichiometry of reagents (e.g., 2-3 fold excess of resin-bound intermediates). Post-synthetic modifications, such as acetylation or chlorination, require careful control of reaction time and reagent purity to avoid byproducts. Purity is validated via HPLC (>95%) and recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should researchers focus on?

- Methodological Answer :

- NMR : ¹H NMR reveals the acetamido group (δ ~2.1 ppm for CH₃, δ ~10.5 ppm for NH), chloro substituent (no proton signal), and phenyl protons (δ ~7.2–7.5 ppm). ¹³C NMR confirms the carbonyl groups (C=O at ~165–170 ppm) and thiophene ring carbons .

- IR : Stretching vibrations for C=O (ester: ~1720 cm⁻¹; acetamido: ~1680 cm⁻¹) and N-H (amide: ~3300 cm⁻¹) are critical markers .

- X-ray Crystallography : Used to resolve ambiguities in regiochemistry and confirm the spatial arrangement of substituents. The SHELX suite is recommended for structure refinement, particularly for handling twinned or high-resolution data .

Advanced Research Questions

Q. How can researchers address challenges in crystallizing this compound, and what role do hydrogen bonding patterns play in its crystal packing?

- Methodological Answer : Crystallization challenges arise from the compound’s hydrophobic phenyl group and polar acetamido/ester functionalities. Slow evaporation from dichloromethane/hexane mixtures at 4°C promotes nucleation. Hydrogen bonding analysis using graph set notation (e.g., R₂²(8) motifs) reveals intermolecular N-H···O=C interactions between acetamido and ester groups, stabilizing the lattice. Etter’s rules and computational tools like Mercury can predict packing motifs and guide solvent selection .

Q. What computational methods (e.g., DFT) are suitable for modeling the electronic properties of this compound, and how do substituents influence its reactivity?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. The electron-withdrawing chloro and acetamido groups reduce electron density on the thiophene ring, making it susceptible to nucleophilic attack at the 4-position. Substituent effects are quantified using Fukui indices and electrostatic potential maps .

Q. Are there reported contradictions in the biological activity data of this compound, and how can researchers design experiments to validate its mechanism of action?

- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from assay conditions (e.g., DMSO concentration affecting solubility). To validate mechanisms:

- SAR Studies : Modify the phenyl or acetamido group and compare IC₅₀ values against target enzymes (e.g., kinases).

- Molecular Docking : Use AutoDock Vina to simulate binding to active sites, prioritizing residues with hydrogen-bonding capacity (e.g., serine or lysine).

- In Vitro/In Vivo Correlation : Pair cellular assays (e.g., apoptosis markers) with pharmacokinetic profiling to assess bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.